2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is an organic compound that features a complex structure combining a naphthalene ring, a thiophene ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Naphthalene Derivative: The naphthalene moiety is often prepared separately and then coupled to the isoxazole-thiophene intermediate via a nucleophilic substitution reaction.
Final Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology and Medicine
In medicinal chemistry, 2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide may be explored for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes, due to its conjugated system.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The naphthalene and thiophene rings could facilitate binding to hydrophobic pockets, while the isoxazole ring might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
2-(naphthalen-1-yl)-N-((5-(pyridin-2-yl)isoxazol-3-yl)methyl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide imparts unique electronic properties, potentially enhancing its interactions in both chemical and biological systems. This makes it distinct from its analogs with furan or pyridine rings, which may have different reactivity and binding characteristics.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-20(11-15-7-3-6-14-5-1-2-8-17(14)15)21-13-16-12-18(24-22-16)19-9-4-10-25-19/h1-10,12H,11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOAFQKJEQHNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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